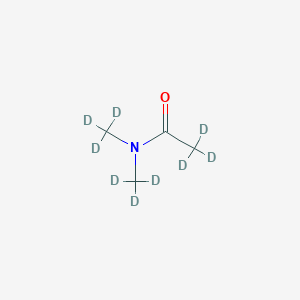
N,N-Dimethylacetamide-d9
Descripción general
Descripción
N,N-Dimethylacetamide-d9 (DMA-d9) is a deuterated analog of N,N-dimethylacetamide . It is used as a polar solvent in chemical synthesis and as an NMR solvent . It is also used as a laboratory chemical .
Molecular Structure Analysis
The molecular formula of DMA-d9 is C4D9NO . . The linear formula is CD3CON(CD3)2 .Physical And Chemical Properties Analysis
DMA-d9 has a molecular weight of 96.18 . It is a liquid at room temperature . The density is 1.033 g/mL at 25 °C . The boiling point is 164-166 °C .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
As a polar aprotic solvent, DMA-d9 is instrumental in synthetic organic chemistry. It facilitates various chemical reactions by dissolving both organic and inorganic compounds that are insoluble in less polar solvents .
Epigenetic Research
In the field of epigenetics, DMA-d9 is used to study the effects of epigenetic alterations, such as DNA methylation and histone modification, on gene expression. It is particularly useful in cancer research, where epigenetic modifications are a target for therapeutic intervention .
Chemical Synthesis
DMA-d9 serves as a polar solvent in chemical synthesis. Its ability to dissolve a wide range of compounds makes it valuable for preparing reaction mixtures in the synthesis of complex molecules .
Mecanismo De Acción
Target of Action
N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of N,N-Dimethylacetamide . It is primarily used as a polar solvent in chemical synthesis and as a solvent in nuclear magnetic resonance (NMR) analyses . The primary targets of DMAc-d9 are therefore the chemical reactions or compounds that it is used to dissolve or synthesize .
Mode of Action
As a solvent, DMAc-d9 interacts with its targets by dissolving them, thereby facilitating chemical reactions . In NMR analyses, it provides a deuterated environment that allows for the observation of non-deuterated analytes .
Biochemical Pathways
The specific biochemical pathways affected by DMAc-d9 would depend on the particular chemical reactions or compounds it is used with. As a solvent, it can be involved in a wide range of chemical reactions .
Pharmacokinetics
It has been suggested that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of DMAc-d9’s action is the successful dissolution of compounds or facilitation of chemical reactions in chemical synthesis, and the provision of a deuterated environment for NMR analyses .
Action Environment
The action, efficacy, and stability of DMAc-d9 can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Its stability and efficacy in NMR analyses can be influenced by factors such as the magnetic field strength and temperature .
Safety and Hazards
DMA-d9 is considered hazardous. It is a combustible liquid and may cause serious eye irritation. It may damage the unborn child and is harmful in contact with skin or if inhaled . Safety precautions include using personal protective equipment as required, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628367 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylacetamide-d9 | |
CAS RN |
16727-10-9, 116057-81-9 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylacetamid-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 116057-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there a need to synthesize deuterated solvents like N,N-Dimethylacetamide-d9 (DMAc-d9)?
A1: Deuterated solvents like DMAc-d9 play a crucial role in cellulose research. These solvents, including DMAc-d9, find application in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy []. The deuterium within these solvents minimizes solvent interference in NMR spectra, enabling clearer observation and analysis of cellulose and its derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)




